An In-depth Technical Guide to Tracid Red 2BS (Acid Red 266)
An In-depth Technical Guide to Tracid Red 2BS (Acid Red 266)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the synthetic azo dye, Tracid Red 2BS, also known as Acid Red 266. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, mechanistic understanding of its chemical nature, synthesis, and analysis. The protocols and data presented herein are curated to be self-validating, grounded in established scientific principles, and supported by authoritative references. It is my hope that this guide will serve as an invaluable resource for researchers in materials science, analytical chemistry, and toxicology.
Core Identity and Chemical Structure
Tracid Red 2BS is a synthetic monoazo dye characterized by its vibrant red hue. It is primarily utilized in the textile industry for dyeing protein-based fibers such as wool and silk, as well as polyamides like nylon. Its chemical structure features a sulfonated naphthalene ring system linked to a substituted phenyl ring via an azo bridge. The presence of sulfonic acid groups imparts water solubility, a key characteristic of acid dyes, enabling their application from aqueous solutions.
The definitive chemical identity of Tracid Red 2BS is established by its CAS Number: 57741-47-6.[1][2] Its IUPAC name is sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate.[3]
Chemical Structure Diagram
The molecular structure of Tracid Red 2BS is depicted below. The trifluoromethyl and chloro substituents on the phenyl ring, along with the amino, hydroxyl, and sulfonate groups on the naphthalene ring system, all contribute to the dye's specific color and dyeing properties.
Caption: Chemical Structure of Tracid Red 2BS (Acid Red 266).
Molecular and Physicochemical Properties
The molecular properties of Tracid Red 2BS are summarized in the table below. These properties are crucial for understanding its behavior in solution, its interaction with substrates, and its analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀ClF₃N₃NaO₄S | [1][4] |
| Molecular Weight | 467.78 g/mol | [1][2] |
| Appearance | Dark brownish-red powder | [5] |
| Solubility | Slightly soluble in water | [5] |
| CAS Number | 57741-47-6 | [1][4] |
| Synonyms | Acid Red 266, C.I. 17101 | [2] |
Synthesis of Tracid Red 2BS
The synthesis of Tracid Red 2BS is a classic example of azo dye production, involving a two-step process: diazotization followed by azo coupling.[2][6]
Synthesis Pathway
Caption: Synthesis pathway of Tracid Red 2BS.
Detailed Experimental Protocol: Synthesis of Tracid Red 2BS
This protocol outlines the laboratory-scale synthesis of Tracid Red 2BS.
Step 1: Diazotization of 4-Chloro-2-(trifluoromethyl)benzenamine
-
In a beaker, dissolve a specific molar equivalent of 4-Chloro-2-(trifluoromethyl)benzenamine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the 0-5 °C range.
-
Continue stirring for approximately 30 minutes after the addition is complete to ensure the full conversion to the diazonium salt.
Step 2: Azo Coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
-
In a separate beaker, dissolve a molar equivalent of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid in an acidic aqueous solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.
-
The coupling reaction is typically rapid, indicated by the formation of a deep red precipitate.
-
Continue to stir the reaction mixture for several hours to ensure the completion of the coupling reaction.
-
Isolate the Tracid Red 2BS precipitate by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and by-products.
-
Dry the final product in a vacuum oven at a low temperature.
Analytical Methodologies
The analysis of Tracid Red 2BS is essential for quality control, environmental monitoring, and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
UV-Visible Spectroscopy:
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of dyes. Tracid Red 2BS exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, which is responsible for its red color. The aggregation behavior of Acid Red 266 in aqueous solutions has been studied using UV/Vis spectroscopy, where changes in the absorption spectra can be used to model monomer-dimer equilibria.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in the Tracid Red 2BS molecule. Characteristic peaks for N-H (amino group), O-H (hydroxyl group), S=O (sulfonate group), C-F (trifluoromethyl group), and the N=N azo bond can be observed, confirming the chemical structure.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation, identification, and quantification of Tracid Red 2BS. A reversed-phase HPLC method with a C18 column is commonly used for the analysis of azo dyes.[7][8]
Experimental Protocol: HPLC-UV Analysis of Tracid Red 2BS
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the dye from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: The UV-Vis detector is set to the wavelength of maximum absorbance (λmax) of Tracid Red 2BS in the mobile phase.
-
Sample Preparation: A stock solution of Tracid Red 2BS is prepared in a suitable solvent (e.g., water or methanol) and then diluted to the desired concentration range for analysis. Samples should be filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of a series of standard solutions. The concentration of Tracid Red 2BS in an unknown sample can then be determined from this curve.
Toxicological Profile
The toxicological assessment of azo dyes is of significant importance due to their widespread use and potential for human and environmental exposure.
General Toxicology of Azo Dyes
Azo dyes themselves generally exhibit low acute toxicity.[9] However, the primary toxicological concern arises from the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens.[9][10] This cleavage can occur through the action of azoreductase enzymes produced by intestinal bacteria or in the liver.[10]
Specific Information for Tracid Red 2BS (Acid Red 266)
Specific toxicological data for Tracid Red 2BS is limited in publicly available literature. However, based on its structure, the potential for the formation of 4-Chloro-2-(trifluoromethyl)benzenamine and an amino-substituted naphthalenesulfonic acid derivative upon azo bond reduction should be considered in a risk assessment. The starting material, 4-aminoazobenzene, used in the synthesis of some azo dyes, is a known carcinogen.[10]
A Material Safety Data Sheet (MSDS) for Acid Red 266 indicates that it may be harmful if swallowed and can cause eye, skin, and respiratory irritation.[1]
Environmental Fate and Degradation
The release of azo dyes into the environment is a significant concern due to their color, persistence, and potential toxicity. The degradation of these compounds can occur through various biotic and abiotic processes.
Biodegradation of Sulfonated Azo Dyes
The biodegradation of sulfonated azo dyes like Tracid Red 2BS is typically a two-step process:
-
Anaerobic Reduction: Under anaerobic conditions, microorganisms can reductively cleave the azo bond, leading to the decolorization of the dye and the formation of aromatic amines.[5]
-
Aerobic Degradation: The resulting aromatic amines may then be further degraded by other microorganisms under aerobic conditions.[5]
The complete mineralization of sulfonated azo dyes is often challenging due to the stability of the aromatic rings and the presence of the sulfonate groups.
Experimental Protocol: Study of Biodegradation
This protocol provides a general framework for assessing the biodegradation of Tracid Red 2BS by a microbial consortium.
-
Inoculum Preparation: Obtain a microbial consortium from a relevant environmental source, such as activated sludge from a wastewater treatment plant.
-
Experimental Setup:
-
Prepare a mineral salts medium containing Tracid Red 2BS as the sole carbon and energy source.
-
Inoculate the medium with the microbial consortium.
-
Set up both anaerobic and aerobic experimental conditions. Anaerobic conditions can be achieved by sparging the medium with nitrogen gas and sealing the flasks. Aerobic conditions are maintained by continuous shaking to ensure sufficient oxygen supply.
-
Include control flasks containing the dye and medium without the inoculum to account for any abiotic degradation.
-
-
Monitoring:
-
Periodically withdraw samples from the flasks.
-
Monitor the decolorization of the dye by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.
-
Analyze the degradation products by techniques such as HPLC or LC-MS to identify the aromatic amines and other intermediates formed.
-
-
Data Analysis:
-
Calculate the percentage of decolorization over time.
-
Identify the degradation pathway by characterizing the intermediates.
-
Applications
The primary application of Tracid Red 2BS is in the dyeing of various materials, leveraging its properties as an acid dye.
-
Textile Industry: It is extensively used for dyeing wool, silk, and nylon fabrics, providing a vibrant and lightfast red color.[2]
-
Leather and Paper Industries: Tracid Red 2BS can also be used for coloring leather and paper products.
-
Research: Due to its well-defined chemical structure, it can be used as a model compound in studies related to dye aggregation, dye-fiber interactions, and the development of advanced wastewater treatment technologies.
Conclusion
Tracid Red 2BS (Acid Red 266) is a commercially important synthetic azo dye with a well-characterized chemical structure and properties. Its synthesis is based on established diazotization and azo coupling reactions. While its primary application lies in the textile industry, its presence in industrial effluents necessitates a thorough understanding of its analytical determination, toxicological profile, and environmental fate. This guide has provided a comprehensive overview of these aspects, including detailed experimental protocols, to support researchers and professionals in their work with this compound. Further research into the specific toxicology and advanced degradation pathways of Tracid Red 2BS is warranted to ensure its safe and sustainable use.
References
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World dye variety. (2012, June 4). Acid Red 266. Retrieved from [Link]
- Hau, W., Haug, W., & Kudlich, M. (1991). Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. Wageningen University Research.
- Haug, W., Schmidt, A., Nörtemann, B., Hempel, D. C., Stolz, A., & Knackmuss, H. J. (1991). Mineralization of the sulfonated azo dye Mordant Yellow 3 by a 6-aminonaphthalene-2-sulfonate-degrading bacterial consortium. Applied and Environmental Microbiology, 57(11), 3144–3149.
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Chemistry Education. (n.d.). Synthesis of an Azo Dye: Sudan 1. Retrieved from [Link]
- van der Zee, F. P. (2002). Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. Wageningen University.
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Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]
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University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. Polymers, 12(12), 2975.
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Lingxian Chemical. (2026, March 16). Sodium 6-Amino-5-{(E)-[4-Chloro-2-(Trifluoromethyl)Phenyl]Diazenyl}-4-Hydroxynaphthalene-2-Sulfonate. Retrieved from [Link]
- Shrestha, D., et al. (2022). DEGRADATION OF AZO DYE BY DYE-DEGRADING BACTERIA. Journal of College of Medical Sciences-Nepal, 18(2), 143-148.
- Singh, R. L., Singh, P. K., & Singh, R. P. (2024). Characterization and optimization of azo dyes degrading microbes isolated from textile effluent. Scientific Reports, 14(1), 1-17.
- Srinivasan, M., & Sadasivam, S. K. (2022). Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523. Frontiers in Microbiology, 13, 969960.
- J, D. P., & P, J. (2017). Optimization Of Process Conditions For Effective Degradation Of Azo Blue Dye By Streptomyces Djp15. Journal of Pure and Applied Microbiology, 11(4), 2029-2037.
- Olvera-Vargas, J. A., et al. (2022). The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). PeerJ, 10, e13840.
- Hunger, K. (2005). Toxicology and toxicological testing of colorants.
- Anliker, R., & Steinle, D. (1988). On the Toxicology and Ecology of Organic Colorants. CHIMIA, 42(7-8), 241-244.
- Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2002). Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products. European Commission.
- Nabais, P. (2011). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. RUN.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Acid Red 1 on BIST A Column. Retrieved from [Link]
- Tadesse, B., et al. (2022). Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS.
- Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 56(7), 719-725.
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